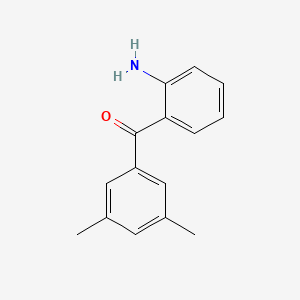

(2-Aminophenyl)(3,5-dimethylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as ‘DMAM’, is a crystalline compound that belongs to the family of α-ketones. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of (2-Aminophenyl)(3,5-dimethylphenyl)methanone is C15H15NO. The InChI code is 1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of (2-Aminophenyl)(3,5-dimethylphenyl)methanone is 225.29. It is a solid at room temperature .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities: Derivatives of methanones, including compounds similar to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, have been studied for their antimicrobial and antioxidant properties. Such studies have involved bacterial and fungal strains and DPPH radical scavenging methods (G.Thirunarayanan, 2015).

Synthesis and Molecular Studies

- Synthesis and Characterization: Various synthesis methods have been explored for compounds structurally related to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, including the use of UV, IR, 1H, and 13C NMR, as well as high-resolution mass spectrometry. These studies provide a deeper understanding of the structural and chemical properties of such compounds (M. Shahana & A. Yardily, 2020).

Polymer Applications

- Polymer Development: Research has shown the application of similar compounds in the development of poly(arylene ether sulfone)s with various desirable properties such as hydroxide conductivity, dimensional change, and water uptake. These polymers have potential applications in a variety of fields due to their unique chemical stability and conductivity (Qian Shi et al., 2017).

Photoinduced Intramolecular Rearrangement

- Photoinduced Reactions: Studies have been conducted on the photoinduced intramolecular rearrangement of compounds similar to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, highlighting environmentally friendly synthesis methods and the potential for broad substrate scopes (Sisi Jing et al., 2018).

Anti-Inflammatory Activity

- Anti-Inflammatory Activity: Certain aminobenzophenones, closely related to the compound , have demonstrated significant anti-inflammatory activity. These compounds inhibit proinflammatory cytokines and have shown potential as p38 MAP kinase inhibitors (E. Ottosen et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to interact with multiple receptors .

Mode of Action

It is known that benzimidazole and indole derivatives, which share structural similarities with this compound, can bind with high affinity to their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

(2-aminophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFIDNDQXKGXPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)

![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)

![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)

![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)

![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)

![6-(4-fluorobenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360937.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2360938.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)

![4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one](/img/structure/B2360946.png)

![2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid](/img/structure/B2360948.png)

![N,N,6-Trimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2360950.png)